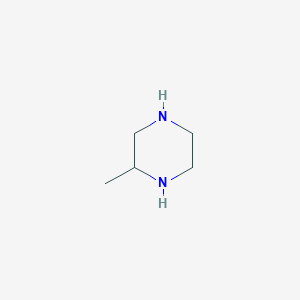

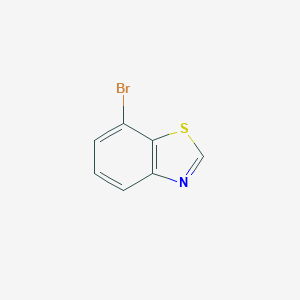

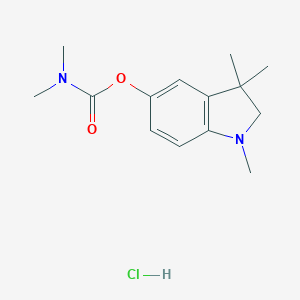

![molecular formula C8H9NO B152771 5,8-Dihydro-6H-pyrano[3,4-b]pyridine CAS No. 126473-99-2](/img/structure/B152771.png)

5,8-Dihydro-6H-pyrano[3,4-b]pyridine

Vue d'ensemble

Description

The compound 5,8-Dihydro-6H-pyrano[3,4-b]pyridine is a heterocyclic compound that is part of a broader family of heterocycles which are of significant interest in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 5,8-Dihydro-6H-pyrano[3,4-b]pyridine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves innovative techniques such as microwave-assisted, palladium-catalyzed C-H heteroarylation, which has been used to create a novel family of compounds based on a pyrazolo-pyrano-pyridine core . Additionally, a one-step synthesis method involving a three-component condensation has been reported for the synthesis of substituted dihydropyrazolo-pyrans, which could potentially be adapted for the synthesis of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine . The use of ultrasound-promoted regioselective synthesis is another method that has been employed to create fused polycyclic pyrazolo-pyridines, indicating the potential for diverse synthetic approaches .

Molecular Structure Analysis

The molecular structure of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine would likely feature a tricyclic core, as is common among its related compounds. For instance, pyrazolo-pyrrolo-pyridine derivatives have been synthesized, which involve tricyclic heterocycles . The structural analysis of these compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related heterocyclic compounds often include intramolecular cycloadditions, as seen in the synthesis of pyrazolo-pyrrolo-pyridine derivatives . The reactivity of these compounds can be quite complex, and understanding the chemical reactions they undergo is essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine are not detailed in the provided papers, the properties of related heterocyclic compounds suggest that they may possess significant biological activity and could be of interest in drug discovery programs . The review on the synthesis and medicinal application of dihydropyrano-pyrans and spiro-pyrano-pyrans highlights the importance of these compounds in various fields, including medicinal chemistry .

Applications De Recherche Scientifique

Synthesis and Optimization

- Novel heterocyclic compounds based on a 5,8-dihydro-6H-pyrano[3,4-b]pyridine core were synthesized using a Pd-catalyzed, microwave-assisted C-H heteroarylation protocol. This method proved to be rapid, general, and yielded high synthesis efficiency of tricyclic cores and related analogs (Garrison, Childress, Davis, & Lindsley, 2019).

Environmentally Friendly Synthesis

- An efficient method for synthesizing chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives was developed. This process used water as a solvent and L-proline as a non-toxic catalyst, emphasizing the environmental benefits of the method (Sayahi, Shamkhani, Mahdavi, & Bahadorikhalili, 2021).

Microwave-Activated Synthesis

- Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized using microwave-activated inverse electron demand Diels–Alder reactions, offering an efficient synthesis route with shorter reaction times (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).

Ultrasound-Promoted Synthesis

- Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were synthesized using a rapid ultrasound-promoted method. This approach significantly reduced reaction times and increased yield efficiency (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Synthesis of Biomedical Compounds

- Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, were synthesized and studied for their biomedical applications. These compounds present two possible tautomeric forms and have been included in a wide range of biomedical research (Donaire-Arias et al., 2022).

Medicinal and Pharmaceutical Industry Applications

- The pyranopyrimidine core, related to the pyrano[3,4-b]pyridine structure, has been recognized as a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Regiochemistry in Synthesis

- A study focused on the regiochemistry of pyrano[3,4-c]pyridines synthesis, optimizing reaction conditions and improving yields. This work contributes to the understanding of the synthesis process and its application in various fields (Sirakanyan et al., 2021).

Propriétés

IUPAC Name |

6,8-dihydro-5H-pyrano[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIHMXWDEWRBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dihydro-6H-pyrano[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

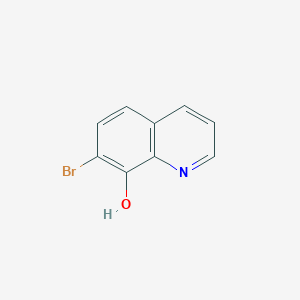

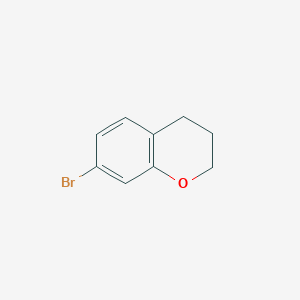

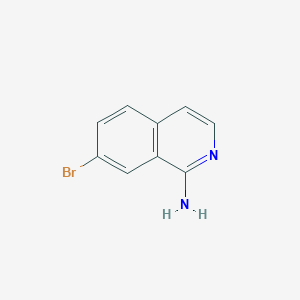

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

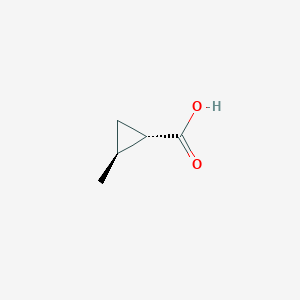

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

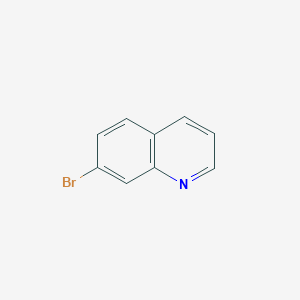

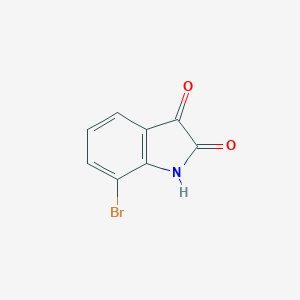

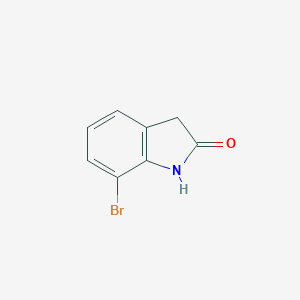

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)